1-Bromo-4-(4-octoxyphenyl)benzene

Vue d'ensemble

Description

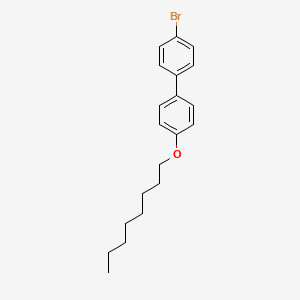

1-Bromo-4-(4-octoxyphenyl)benzene is an organic compound with the molecular formula C20H25BrO It is a derivative of biphenyl, where one phenyl ring is substituted with a bromine atom and the other with an octyloxy group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-Bromo-4-(4-octoxyphenyl)benzene can be synthesized through a multi-step process involving the bromination of biphenyl derivatives and subsequent etherification. One common method involves the bromination of 4-phenylphenol to introduce the bromine atom, followed by the etherification with octyl bromide to attach the octyloxy group.

Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination and etherification reactions. These processes are optimized for high yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency.

Analyse Des Réactions Chimiques

Types of Reactions: 1-Bromo-4-(4-octoxyphenyl)benzene primarily undergoes substitution reactions due to the presence of the bromine atom. It can participate in:

Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles under suitable conditions.

Electrophilic Substitution: The phenyl rings can undergo electrophilic substitution reactions, such as nitration and sulfonation.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Electrophilic Substitution: Reagents like nitric acid for nitration or sulfuric acid for sulfonation.

Major Products:

Nucleophilic Substitution: Products depend on the nucleophile used, such as 4-(4-octoxyphenyl)phenol when using sodium methoxide.

Electrophilic Substitution: Products include nitro or sulfonic acid derivatives of the original compound.

Applications De Recherche Scientifique

1-Bromo-4-(4-octoxyphenyl)benzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

Industry: Utilized in the production of advanced materials, such as liquid crystals and polymers.

Mécanisme D'action

The mechanism of action of 1-Bromo-4-(4-octoxyphenyl)benzene in chemical reactions involves the activation of the bromine atom, making it susceptible to nucleophilic attack. The octyloxy group can influence the electronic properties of the phenyl rings, affecting the reactivity and selectivity of the compound in various reactions .

Comparaison Avec Des Composés Similaires

Bromobenzene: A simpler compound with only a bromine atom attached to the benzene ring.

4-Bromo-4’-methoxybiphenyl: Similar structure but with a methoxy group instead of an octyloxy group.

Uniqueness: 1-Bromo-4-(4-octoxyphenyl)benzene is unique due to the presence of the long octyloxy chain, which can impart different physical and chemical properties compared to its simpler analogs. This makes it particularly useful in applications requiring specific solubility or reactivity characteristics .

Activité Biologique

1-Bromo-4-(4-octoxyphenyl)benzene, with the CAS number 63619-66-9, is an organic compound notable for its potential biological activities. This compound features a bromine atom and a long-chain alkyl group, which may influence its interactions with biological systems. Understanding its biological activity is essential for exploring its applications in pharmaceuticals and other fields.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Compounds with similar structures have been shown to modulate receptor activities, particularly in dopaminergic signaling pathways. This modulation can impact neurotransmitter release and cellular responses, suggesting potential applications in neuropharmacology.

Pharmacological Properties

Research indicates that derivatives of bromobenzene compounds can exhibit a range of pharmacological effects, including:

- Anticancer Activity : Some studies have reported that brominated compounds can induce apoptosis in cancer cells through the activation of specific signaling pathways.

- Antimicrobial Effects : Certain analogs have demonstrated efficacy against various bacterial strains, indicating potential as antimicrobial agents.

- Neuroprotective Properties : The interaction with dopamine receptors suggests that this compound may possess neuroprotective qualities, potentially useful in treating neurodegenerative diseases.

Toxicity Profile

Toxicological assessments are crucial for understanding the safety profile of this compound. Preliminary data indicates that similar brominated compounds can exhibit varying degrees of toxicity depending on their structure and dosage. For instance, acute toxicity studies on related compounds have shown significant effects at high doses, including lethargy and weight loss in animal models .

Study 1: Anticancer Activity

A study published in a peer-reviewed journal investigated the anticancer properties of brominated phenyl compounds, including this compound. The results indicated that this compound could inhibit the proliferation of breast cancer cells by inducing cell cycle arrest and apoptosis. The mechanism was linked to the activation of caspase pathways, highlighting its potential as a chemotherapeutic agent.

Study 2: Neuroprotective Effects

Another research effort explored the neuroprotective effects of similar compounds on neuronal cell lines exposed to oxidative stress. The findings suggested that these compounds could reduce cell death and oxidative damage, likely through their antioxidant properties. This positions this compound as a candidate for further investigation in neurodegenerative disease models.

Study 3: Antimicrobial Activity

A comparative study evaluated the antimicrobial efficacy of various brominated phenyl derivatives against common pathogens. The results showed that this compound exhibited notable activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics.

Data Table: Summary of Biological Activities

Propriétés

IUPAC Name |

1-bromo-4-(4-octoxyphenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25BrO/c1-2-3-4-5-6-7-16-22-20-14-10-18(11-15-20)17-8-12-19(21)13-9-17/h8-15H,2-7,16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZJSOSKVBYYDHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50384327 | |

| Record name | 4-bromo4'-octyloxybiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50384327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

361.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63619-66-9 | |

| Record name | 4-bromo4'-octyloxybiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50384327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.